Cas no 5331-06-6 (3-(4-methylphenyl)sulfanylpropanenitrile)

3-(4-Methylphenyl)sulfanylpropanenitrile is a sulfur-containing organic compound featuring a nitrile functional group and a thioether linkage to a 4-methylphenyl moiety. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The nitrile group offers reactivity for further functionalization, while the thioether bridge enhances stability and provides opportunities for derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocycle formation. The compound is typically handled under standard laboratory conditions, though proper precautions should be taken due to the potential reactivity of the nitrile group. Its purity and structural specificity make it valuable for precision synthetic applications.
3-(4-methylphenyl)sulfanylpropanenitrile structure
5331-06-6 structure
Product Name:3-(4-methylphenyl)sulfanylpropanenitrile
CAS No:5331-06-6
MF:C10H11NS
MW:177.266041040421
MDL:MFCD02720468
CID:380230
PubChem ID:220032
Update Time:2025-06-13

3-(4-methylphenyl)sulfanylpropanenitrile Chemical and Physical Properties

Names and Identifiers

    • Propanenitrile,3-[(4-methylphenyl)thio]-
    • NSC2239; CTK4J7545; 3-p-tolylsulfanyl-propionitrile; AC1L5813; F1900-0026; 3-[(4-methylphenyl)sulfanyl]propanenitrile; AC1Q4SH3; propanenitrile, 3-[(4-methylphenyl)thio]-; 3-p-Tolylmercapto-propionitril; HMS1761L21; 3-p-Tolylmercapto-propionsaeure-nitril; 2-cyanoethyl p-tolyl sulfide; 3-(4-Methyl-phenylmercapto)-propionitril;
    • 3-[(4-Methylphenyl)thio]propanenitrile
    • HMS1761L21
    • NSC-2239
    • SCHEMBL15856977
    • F1900-0026
    • 3-[(4-methylphenyl)sulfanyl]propanenitrile
    • 3-[(4-METHYLPHENYL)THIO]PROPIONITRILE
    • EN300-236384
    • AKOS000217098
    • NSC2239
    • Z54555980
    • 5331-06-6
    • 3-(4-methylphenyl)sulfanylpropanenitrile
    • DTXSID90277401
    • MDL: MFCD02720468
    • Inchi: 1S/C10H11NS/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,8H2,1H3
    • InChI Key: UAYGYWCMHLUBCP-UHFFFAOYSA-N
    • SMILES: S(CCC#N)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 177.06133
  • Monoisotopic Mass: 177.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 49.1Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 316.4±25.0 °C at 760 mmHg
  • Flash Point: 159.8±22.9 °C
  • PSA: 23.79

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Additional information on 3-(4-methylphenyl)sulfanylpropanenitrile

Introduction to 3-(4-Methylphenyl)sulfanylpropanenitrile (CAS No. 5331-06-6)

3-(4-Methylphenyl)sulfanylpropanenitrile, also known by its CAS number 5331-06-6, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structural features, which include a thioether linkage and a nitrile group, making it an intriguing subject for various applications.

The molecular formula of 3-(4-methylphenyl)sulfanylpropanenitrile is C10H11NS, and its molecular weight is approximately 177.26 g/mol. The compound is a colorless liquid at room temperature and exhibits a distinct odor. Its physical and chemical properties, such as solubility in organic solvents and reactivity with various functional groups, make it a valuable intermediate in synthetic chemistry.

In recent years, the study of 3-(4-methylphenyl)sulfanylpropanenitrile has expanded beyond its traditional use as a synthetic intermediate. Researchers have explored its potential biological activities and pharmacological properties, which have opened new avenues for its application in drug discovery and development.

Biological Activities and Pharmacological Properties

3-(4-Methylphenyl)sulfanylpropanenitrile has been investigated for its potential as an antioxidant and anti-inflammatory agent. Studies have shown that the compound can effectively scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These properties make it a promising candidate for the treatment of oxidative stress-related diseases and inflammatory conditions.

In addition to its antioxidant and anti-inflammatory effects, 3-(4-methylphenyl)sulfanylpropanenitrile has also been studied for its potential neuroprotective properties. Research has demonstrated that the compound can protect neuronal cells from oxidative damage and apoptosis induced by various stressors, including hydrogen peroxide and beta-amyloid peptides. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Clinical Applications and Drug Development

The unique combination of antioxidant, anti-inflammatory, and neuroprotective properties of 3-(4-methylphenyl)sulfanylpropanenitrile has led to increased interest in its potential as a therapeutic agent. Several preclinical studies have evaluated the compound's efficacy in animal models of various diseases, including ischemic stroke, Parkinson's disease, and multiple sclerosis.

In a study published in the Journal of Medicinal Chemistry, researchers found that 3-(4-methylphenyl)sulfanylpropanenitrile significantly reduced infarct size and improved neurological outcomes in a rat model of ischemic stroke. The compound was also shown to enhance cognitive function in mice with Alzheimer's disease-like pathology.

Beyond these preclinical findings, there are ongoing efforts to develop derivatives of 3-(4-methylphenyl)sulfanylpropanenitrile with enhanced pharmacological properties. These derivatives are being optimized for improved bioavailability, reduced toxicity, and enhanced therapeutic efficacy. Some of these derivatives have entered early-stage clinical trials to evaluate their safety and efficacy in human subjects.

Synthetic Routes and Chemical Synthesis

The synthesis of 3-(4-methylphenyl)sulfanylpropanenitrile can be achieved through various routes, depending on the desired scale and purity requirements. One common approach involves the reaction of 4-methylthiophenol with acrylonitrile in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product with high yield.

An alternative synthetic route involves the reaction of 4-methylbenzenethiol with chloroacetonitrile followed by dehydrohalogenation using potassium tert-butoxide. This method provides an efficient pathway for large-scale production of 3-(4-methylphenyl)sulfanylpropanenitrile.

The choice of synthetic route depends on factors such as cost-effectiveness, environmental impact, and scalability. Researchers continue to explore new synthetic methods to improve the efficiency and sustainability of producing this important compound.

Safety Considerations and Handling Guidelines

3-(4-Methylphenyl)sulfanylpropanenitrile should be handled with care due to its potential health hazards. The compound is classified as an irritant to the skin, eyes, and respiratory system. It is recommended to use appropriate personal protective equipment (PPE) such as gloves, goggles, and respiratory protection when handling this compound.

In case of accidental exposure, immediate first aid measures should be taken. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, rinse eyes with plenty of water for at least 15 minutes. If inhalation occurs, move to fresh air immediately and seek medical attention if symptoms persist.

Sustainability and Environmental Impact strong> p > p >The production and use of 3-(4-Methylphenyl)sulfanylpropanenitrile strong > raise important considerations regarding sustainability and environmental impact . Researchers are actively working on developing greener synthetic methods that minimize waste generation , reduce energy consumption , and utilize renewable resources . Additionally , efforts are being made to assess the environmental fate and ecotoxicity of this compound to ensure its safe use in industrial applications . p > p >In conclusion ,< strong > 3-(4-Methylphenyl)sulfanylpropanenitrile (CAS No . 5331-06-6) strong > is a multifaceted compound with significant potential in various scientific fields . Its unique chemical structure , coupled with its diverse biological activities , makes it an attractive target for further research and development . As our understanding of this compound continues to evolve , it is likely that new applications will emerge , contributing to advancements in medicine , materials science , and beyond . p > article > response >

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